molecular formula C15H14N2O3 B1392697 3-(Acetylamino)-4-anilinobenzoic acid CAS No. 1243077-94-2

3-(Acetylamino)-4-anilinobenzoic acid

Cat. No.: B1392697
CAS No.: 1243077-94-2
M. Wt: 270.28 g/mol
InChI Key: CBMIIHVBLKDQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)-4-anilinobenzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids This compound is characterized by the presence of an acetylamino group and an aniline group attached to a benzoic acid core

Scientific Research Applications

3-(Acetylamino)-4-anilinobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and resins.

Biochemical Analysis

Biochemical Properties

3-(Acetylamino)-4-anilinobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression by modifying histones . This inhibition can lead to increased acetylation levels of histone subtypes, affecting gene expression and cellular functions. Additionally, this compound interacts with peptidylglycine alpha-amidating monooxygenase, an enzyme involved in the bioactivation of peptide hormones .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDAC enzymes can lead to changes in the expression of genes involved in cell growth and survival . This compound also impacts cell signaling pathways, such as the downregulation of JNK and upregulation of p38 MAPK, which are involved in cellular stress responses . These effects can alter cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to HDAC enzymes, inhibiting their activity and leading to increased acetylation of histones . This modification can change the chromatin structure, making it more accessible for transcription factors and thereby altering gene expression. Additionally, this compound can modulate signaling pathways by affecting the activity of kinases such as JNK and p38 MAPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of HDAC enzymes, resulting in long-term changes in gene expression and cellular metabolism . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumorigenic cell proliferation . At higher doses, it can cause toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of HDAC enzymes can affect the metabolism of acetyl-CoA, a key molecule in energy production and biosynthetic processes . Additionally, the compound’s interaction with peptidylglycine alpha-amidating monooxygenase can influence the metabolism of peptide hormones .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. For instance, its interaction with HDAC enzymes occurs primarily in the nucleus, where it can affect chromatin structure and gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-4-anilinobenzoic acid typically involves the acetylation of 4-anilinobenzoic acid. One common method includes the reaction of 4-anilinobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar acetylation process, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-4-anilinobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but lacks the aniline group.

    N-Acetylanthranilic acid: Contains an acetylamino group but differs in the position of the substituents.

    4-Aminobenzoic acid: Similar core structure but lacks the acetylamino group.

Uniqueness

3-(Acetylamino)-4-anilinobenzoic acid is unique due to the presence of both an acetylamino group and an aniline group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various applications.

Properties

IUPAC Name

3-acetamido-4-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-14-9-11(15(19)20)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMIIHVBLKDQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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